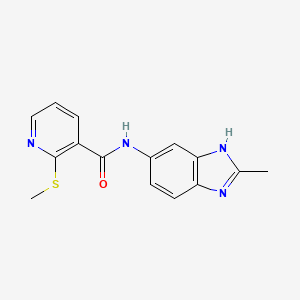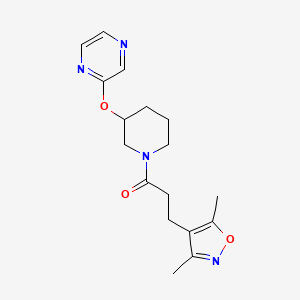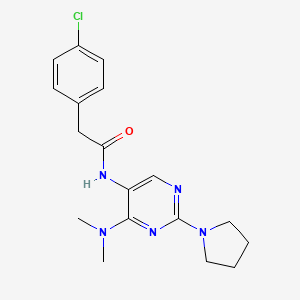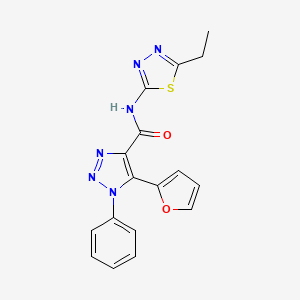
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MBP is a benzodiazepine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of GABA receptors, which are involved in the regulation of neuronal excitability. N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess anticonvulsant properties, as well as anxiolytic and sedative effects. Additionally, N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. Additionally, its synthesis is straightforward and can be performed using readily available reagents. However, one limitation of N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action could provide valuable insights into the regulation of GABA receptors. Finally, the development of more efficient synthesis methods for N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide could facilitate its use in larger-scale studies.
Métodos De Síntesis
The synthesis of N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the condensation of 2-amino-5-methyl-1,3-benzodiazole and 2-(methylsulfanyl)pyridine-3-carboxylic acid, followed by the addition of an appropriate coupling agent. The resulting compound is purified through column chromatography, yielding N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide as a white powder.
Aplicaciones Científicas De Investigación
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anticonvulsant, anxiolytic, and sedative effects. Additionally, N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been investigated for its potential use as a neuroprotective agent, as well as its ability to modulate GABA receptors.
Propiedades
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9-17-12-6-5-10(8-13(12)18-9)19-14(20)11-4-3-7-16-15(11)21-2/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCDVJREMGMWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780637.png)

![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)
![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide](/img/structure/B2780646.png)

![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)






